Diethyl dipropylmalonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163902. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl 2,2-dipropylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O4/c1-5-9-13(10-6-2,11(14)16-7-3)12(15)17-8-4/h5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDOHYGFLASMFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7057783 | |
| Record name | Diethyl dipropylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6065-63-0 | |
| Record name | 1,3-Diethyl 2,2-dipropylpropanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6065-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Diethyl dipropylmalonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006065630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6065-63-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163902 | |
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| Record name | Diethyl dipropylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl dipropylmalonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.453 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Historical Development of Malonic Ester Chemistry
The journey of diethyl dipropylmalonate is intrinsically linked to the broader history of malonic ester synthesis, a classic and versatile method in organic chemistry that dates back to the 19th century. studysmarter.co.uk Initially, the synthesis was developed to create substituted acetic acids, which was a significant advancement for the time. studysmarter.co.uk The fundamental principle of the reaction lies in the notable acidity of the α-hydrogens (the hydrogens on the carbon adjacent to two carbonyl groups) of diethyl malonate. britannica.comlibretexts.org This acidity allows for easy deprotonation by a moderately strong base, such as sodium ethoxide, to form a resonance-stabilized carbanion. wikipedia.orgchemeurope.com
This nucleophilic carbanion can then react with an alkyl halide in a nucleophilic substitution reaction (SN2) to form an alkylated malonic ester. masterorganicchemistry.comopenochem.org The process can be repeated to introduce a second, different, or identical alkyl group, leading to dialkylated malonic esters like this compound. libretexts.orgwikipedia.org The subsequent hydrolysis of the ester groups followed by decarboxylation (the removal of a carboxyl group via heating) yields a substituted carboxylic acid. libretexts.orgopenochem.org This sequence of reactions provided a reliable pathway for carbon chain elongation and the synthesis of a wide variety of carboxylic acids. libretexts.org
Over the 20th century, the applications of malonic ester synthesis expanded dramatically, becoming instrumental in producing more complex organic structures, including barbiturates and other sedative compounds. studysmarter.co.ukwikipedia.org The evolution of this synthesis also saw advancements in stereochemistry, allowing for the creation of enantiomerically pure products, which is crucial for bioactive and pharmaceutical compounds. studysmarter.co.uk
Significance of Diethyl Dipropylmalonate As a Key Synthetic Intermediate
Diethyl dipropylmalonate emerges from this rich history as a highly valuable and specific building block. Its structure, featuring a central carbon atom bonded to two propyl groups and two ethyl ester functionalities, makes it an ideal precursor for certain molecular frameworks.
The most prominent application of this compound is as a key intermediate in the synthesis of Valproic Acid. chemicalbook.comdharoyapharma.com Valproic acid is a widely used pharmaceutical agent. The synthesis involves the hydrolysis of the this compound to dipropylmalonic acid, followed by decarboxylation to yield the final active pharmaceutical ingredient. researchgate.nete3s-conferences.org
Beyond this principal role, this compound serves as an intermediate in the synthesis of various other organic compounds, including fine chemicals and agrochemicals. Its bifunctional nature allows it to participate in further reactions, such as condensations, to construct complex molecular architectures. mdpi.com The presence of the two propyl groups provides a specific lipophilic character to the target molecules, a desirable trait in many pharmaceutical and specialty chemical applications.
Table 1: Selected Applications of this compound
| Field | Application |
|---|---|
| Pharmaceuticals | Key intermediate in the synthesis of Valproic Acid. chemicalbook.comdharoyapharma.com |
| Organic Synthesis | A building block for complex molecules and fine chemicals. |
| Agrochemicals | Used as a precursor in the manufacturing of certain agrochemical compounds. |
| Research | Employed in laboratory settings to study enzyme mechanisms and metabolic pathways involving malonic acid derivatives. |
Research Landscape and Foundational Principles
Classical Alkylation of Diethyl Malonate in the Context of this compound Synthesis
The traditional and most common method for synthesizing this compound is the alkylation of diethyl malonate. chemicalnote.com This multi-step process begins with the formation of a carbanion from diethyl malonate, which then acts as a nucleophile to attack an alkyl halide. chemicalnote.comvaia.comresearchgate.net This sequence is repeated to introduce the second propyl group.
Carbanion Formation via Deprotonation: Reagent and Condition Effects
Sodium ethoxide is a commonly employed strong base for the deprotonation of diethyl malonate. chemicalnote.comvaia.com The acidic nature of the α-hydrogens in diethyl malonate (pKa ≈ 13) allows for their efficient removal by ethoxide. libretexts.orglibretexts.org The reaction is typically carried out in ethanol (B145695). vaia.com The use of an alkoxide base that matches the ester group of the malonic ester, in this case, ethoxide for diethyl malonate, is crucial to prevent transesterification, an unwanted side reaction. libretexts.orglibretexts.org The resulting enolate is a potent nucleophile, ready for the subsequent alkylation step. vaia.com
A critical consideration in this process is the use of anhydrous (absolute) ethanol. researchgate.nete3s-conferences.org The presence of water can lead to the formation of sodium hydroxide (B78521), which can negatively impact the reaction's progress and efficiency. researchgate.net
While sodium ethoxide is standard, other basic systems have been explored to optimize the synthesis. Potassium tert-butoxide has been shown to be an effective alternative, sometimes leading to higher yields and shorter reaction times compared to sodium ethoxide. Its strong basicity and low nucleophilicity help minimize side reactions like ester hydrolysis.
Other bases such as sodium hydride (NaH) are also used for the deprotonation of malonic esters. google.comresearchgate.net In some methodologies, weaker bases like potassium carbonate have been utilized, often in conjunction with a phase-transfer catalyst to facilitate the reaction between the aqueous base and the organic substrate. researchgate.netscribd.comgoogle.com The choice of the basic system can be influenced by factors such as desired reaction scale, cost, and safety considerations.
Nucleophilic Substitution Reactions with Propyl Halides: Kinetic and Mechanistic Aspects
Following the formation of the carbanion, the next step is the nucleophilic attack of this enolate on a propyl halide, typically 1-bromopropane or 1-chloropropane. researchgate.netgoogle.com This reaction proceeds via a nucleophilic substitution mechanism.
The alkylation of the diethyl malonate enolate with a propyl halide occurs through an SN2 (bimolecular nucleophilic substitution) mechanism. libretexts.orglibretexts.org In this concerted process, the nucleophilic carbanion attacks the electrophilic carbon of the propyl halide, and the halide ion is displaced as the leaving group. organicchemistrytutor.com
Since the reaction proceeds via an SN2 pathway, it is subject to the typical constraints of such reactions. Primary alkyl halides, like 1-bromopropane, are excellent electrophiles for this reaction. libretexts.orgorganicchemistrytutor.com The reaction results in the formation of a new carbon-carbon bond. organicchemistrytutor.com As the synthesis of this compound involves the addition of two identical achiral propyl groups to a prochiral center, the final product is achiral and does not present stereochemical complexities. However, if two different alkyl groups were to be added, a racemic mixture of products would be formed due to the lack of stereochemical control in the reaction. libretexts.org
The yield and purity of this compound are significantly affected by various reaction parameters. The molar ratio of reactants is a key factor; an excess of the alkylating agent is often used to drive the reaction towards the dialkylated product and minimize the presence of the monoalkylated intermediate.
Temperature control is also crucial. The reaction is often carried out at reflux temperature to ensure a sufficient reaction rate. The choice of solvent can also impact the outcome. Polar protic solvents like ethanol are common as they effectively dissolve the alkoxide base.
The order of addition of reactants can also play a role in optimizing the synthesis. It has been noted in related syntheses that the order of introducing different alkyl groups can affect the yield due to steric hindrance. For the synthesis of this compound, the sequential addition of the propyl groups is standard practice.
Table 1: Comparison of Bases for this compound Synthesis This table is interactive. Click on the headers to sort the data.
| Base | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Notes |
| Sodium Ethoxide | Ethanol | Reflux (78-82) | 8 | 85 | Standard method, risk of monoalkylation if stoichiometry is not controlled. |
| Potassium tert-Butoxide | tert-Butanol | Reflux | 7 | 88 | Strong basicity and low nucleophilicity minimize side reactions. |
| Sodium Methoxide | Methanol | Reflux | 10 | 78 | Slower reaction time and lower yield compared to ethoxide and tert-butoxide. |
| Potassium Carbonate | Dioxane | 30-40 | - | - | Used with a phase-transfer catalyst; may require optimization for complete dialkylation. researchgate.net |
Sequential Alkylation Strategies for Disubstituted Malonates
The traditional and most direct route to this compound is the sequential alkylation of diethyl malonate. libretexts.org This method relies on the relatively high acidity of the α-hydrogens of the methylene (B1212753) group in diethyl malonate (pKa ≈ 13), which are flanked by two electron-withdrawing carbonyl groups. chemicalland21.comlibretexts.org
The process begins with the deprotonation of diethyl malonate using a suitable base, typically sodium ethoxide in an ethanol solvent, to form a resonance-stabilized enolate ion. libretexts.orge3s-conferences.org This enolate then acts as a nucleophile, attacking an alkylating agent, such as 1-bromopropane, in an SN2 reaction to form a monoalkylated malonic ester. libretexts.orgbrainly.com To obtain the dialkylated product, this process is repeated. The mono-substituted malonic ester still possesses one acidic α-hydrogen, allowing for a second deprotonation and subsequent alkylation with another equivalent of the alkyl halide. libretexts.org
A typical laboratory synthesis involves reacting diethyl malonate with sodium ethoxide in ethanol. The mixture is heated, and 1-bromopropane is added dropwise. After the reaction is complete, the resulting this compound is purified by vacuum distillation. This sequential process allows for the introduction of two identical or different alkyl groups.
Table 1: Reaction Conditions for Sequential Alkylation of Diethyl Malonate
| Parameter | Condition | Source |
| Starting Material | Diethyl malonate | |
| Alkylating Agent | 1-Bromopropane | |
| Base | Sodium ethoxide | e3s-conferences.org |
| Solvent | Ethanol | e3s-conferences.org |
| Temperature | 80°C | |
| Purification | Vacuum distillation (110–124°C at 7–8 mmHg) | |
| Yield | 90% |
Advanced Synthetic Approaches and Catalytic Enhancements
To overcome some of the limitations of traditional methods, such as the use of stoichiometric strong bases and the potential for side reactions, advanced synthetic approaches have been developed. These include the application of phase-transfer catalysis and enantioselective methodologies.
Application of Phase-Transfer Catalysis in Malonate Alkylation
Phase-transfer catalysis (PTC) has emerged as a powerful technique for the alkylation of malonic esters. acs.orgscribd.com This method facilitates the reaction between reactants located in two immiscible phases, typically a solid or aqueous phase containing the base and an organic phase containing the substrate and alkylating agent. researchgate.netcore.ac.uk
In the context of malonate alkylation, PTC allows for the use of milder and more manageable bases like potassium carbonate instead of sodium ethoxide. phasetransfercatalysis.com The phase-transfer catalyst, often a quaternary ammonium (B1175870) salt or a crown ether, transports the anion from the aqueous or solid phase to the organic phase where the reaction occurs. acs.orgresearchgate.net This approach can lead to faster reaction times, milder reaction conditions, and simplified product isolation. tandfonline.com Microwave irradiation has also been combined with PTC to further accelerate the alkylation of diethyl malonate, leading to rapid and efficient synthesis with high yields. tandfonline.com
The choice of phase-transfer catalyst is critical to the success of the reaction. Quaternary ammonium salts, such as tetrabutylammonium (B224687) bromide (TBAB) and triethylbenzylammonium chloride (TEBAC), are commonly used and have proven effective. tandfonline.commedcraveonline.com Crown ethers, like 18-crown-6, are also efficient catalysts, particularly when used with potassium salts. scribd.com
The performance of these catalysts is influenced by several factors, including their lipophilicity and the nature of the counter-ion. wiley-vch.de For instance, the use of potassium carbonate as the base in the presence of a phase-transfer catalyst has been shown to be effective, as the carbonate anion is activated by the catalyst. phasetransfercatalysis.com The catalyst facilitates the interaction between the reactants in the liquid phase and the solid potassium carbonate. google.com
Table 2: Comparison of Catalysts in Phase-Transfer Alkylation of Malonates
| Catalyst | Base | Solvent | Key Findings | Source |
| Tetrabutylammonium bromide (TBAB) | K₂CO₃ | Toluene (B28343) (optional) | Rapid and efficient alkylation under microwave irradiation without solvent. | tandfonline.com |
| Triethylbenzylammonium chloride (TEBAC) | 10N KOH (aq) | - | Effective for monobenzylation of diethyl malonate under microwave irradiation. | medcraveonline.com |
| 18-Crown-6 | K₂CO₃ | Dichloromethane (B109758) | Facilitates deprotonation of diethyl malonate by carbonate anion. | scribd.com |
The mechanism of phase-transfer catalyzed reactions is often described by two main models: the Starks' extraction mechanism and the Makosza interfacial mechanism. wiley-vch.de In the context of carbanion generation from CH-acids like diethyl malonate, the interfacial mechanism is widely accepted. core.ac.ukmdpi.com
Enantioselective Methodologies for Chiral Malonate Derivatives
The synthesis of chiral malonate derivatives, which are valuable building blocks in asymmetric synthesis, requires enantioselective methodologies. frontiersin.orgnih.gov These methods aim to produce one enantiomer of a chiral product in excess over the other.
Asymmetric α-alkylation of malonates can be achieved using chiral auxiliaries or through organocatalysis. Chiral auxiliaries are chiral molecules that are temporarily attached to the substrate, direct the stereochemical outcome of the alkylation, and are subsequently removed. Imidazolidinones are one class of chiral auxiliaries that have shown promise in the directed alkylation of malonates. usm.edu
More recently, organocatalysis has emerged as a powerful tool for enantioselective synthesis. frontiersin.org In this approach, a small chiral organic molecule acts as the catalyst. For the asymmetric alkylation of malonates under phase-transfer conditions, chiral quaternary ammonium salts derived from cinchona alkaloids have been successfully employed as organocatalysts. frontiersin.orgscribd.comfrontiersin.org These catalysts create a chiral environment around the enolate, leading to the preferential formation of one enantiomer of the alkylated product. acs.org This method has been used to synthesize α,α-disubstituted malonic esters with high yields and excellent enantioselectivities. scribd.comnih.govresearchgate.net
Table 3: Enantioselective Alkylation of Malonate Derivatives
| Catalyst/Auxiliary | Method | Key Features | Source |
| Cinchona alkaloid-derived quaternary ammonium salts | Organocatalytic Phase-Transfer Catalysis | High yields and high enantioselectivities for α,α-disubstituted products. | frontiersin.orgscribd.com |
| (S,S)-3,4,5-trifluorophenyl-NAS bromide | Enantioselective Phase-Transfer Catalysis | Produces chiral α-methyl-α-alkylmalonates with up to 99% yield and 98% ee. | frontiersin.orgnih.gov |
| Imidazolidinones | Chiral Auxiliary | Promising for chiral auxiliary directed alkylation of malonates. | usm.edu |
Chiral Phase-Transfer Catalysis in Stereoselective Malonate Functionalization
Chiral phase-transfer catalysis (PTC) has emerged as a powerful strategy for the asymmetric functionalization of malonate esters. This methodology relies on the formation of a chiral ion pair between a phase-transfer catalyst and an enolate, which then reacts stereoselectively with an electrophile. nih.govbeilstein-journals.org The catalysts are typically chiral quaternary ammonium or phosphonium (B103445) salts that can operate under mild, often biphasic (liquid-liquid or solid-liquid), conditions. frontiersin.orgmdpi.com
A significant advancement in this area involves the use of N-spiro C2-symmetric chiral quaternary ammonium bromides. acs.orgnih.gov These catalysts, featuring diarylhydroxymethyl groups, have proven effective in the highly enantioselective Michael addition of diethyl malonate to various chalcone (B49325) derivatives. acs.orgnih.govresearchgate.net The dual functionality of these catalysts is crucial for achieving high enantioselectivity by recognizing the prochiral electrophile. acs.orgnih.govorganic-chemistry.org For instance, in the reaction of diethyl malonate with chalcones, enantiomeric excesses (ee) of up to 90% have been reported at -20°C. organic-chemistry.org
Research has demonstrated the broad applicability of this method to a variety of chalcone derivatives, including those with heteroaromatic substituents, consistently yielding products with high optical purity. acs.orgnih.govresearchgate.net The choice of the ester group on the malonate is also a key factor, with diethyl malonate often providing optimal results. organic-chemistry.org Beyond Michael additions, chiral PTC has been successfully applied to the α-alkylation of malonate derivatives. For example, the use of a binaphthyl-modified chiral quaternary ammonium salt has enabled the asymmetric synthesis of α,α-dialkylmalonates with high chemical yields (up to 99%) and excellent enantioselectivities (up to 98% ee). frontiersin.org
The versatility of these chiral building blocks is further highlighted by their selective conversion to chiral malonic monoacids under either acidic or basic conditions. frontiersin.org This demonstrates the practical utility of chiral phase-transfer catalysis in constructing molecules with chiral quaternary carbon centers. frontiersin.org
Table 1: Enantioselective α-Alkylation of Malonates via Phase-Transfer Catalysis
| Electrophile | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|
| Allylic halides | 70-99 | 86-90 | frontiersin.org |
| Benzylic halides | 90-99 | 91-99 | frontiersin.org |
Asymmetric Hydrogenation of Unsaturated Malonate Esters
Transition-metal-catalyzed asymmetric hydrogenation stands as one of the most efficient, dependable, and sustainable methods for synthesizing chiral compounds. acs.orgresearchgate.net This approach has been particularly successful for the enantioselective reduction of β-aryl alkylidene malonate esters, providing a direct route to chiral malonate esters. acs.orgnih.gov
Iridium complexes featuring chiral spiro aminophosphine (B1255530) ligands, such as SpiroPAP, have demonstrated exceptional performance in these reactions. acs.orgresearchgate.netresearchgate.net These catalysts can achieve high turnover numbers (up to 19,000) and excellent enantioselectivities (up to 99% ee). acs.orgresearchgate.netnih.gov The presence of an ester group in the α,β-unsaturated carboxylic ester substrates has been shown to significantly enhance the efficiency of the asymmetric hydrogenation. acs.orgnih.gov
The reaction conditions, including the choice of catalyst and the structure of the substrate, play a critical role in the outcome. For instance, in the hydrogenation of β-aryl alkylidene malonate esters catalyzed by a specific chiral spiro iridium catalyst, substrates with smaller β-alkyl groups like methyl and ethyl resulted in high yields and enantioselectivities (94% ee and 92% ee, respectively). acs.org However, a larger n-propyl group led to a decrease in enantioselectivity (74% ee). acs.org
The resulting chiral saturated malonates are valuable intermediates. acs.org For example, they can be hydrolyzed and subsequently decarboxylated to produce optically active carboxylic acids and esters. acs.orgresearchgate.net This methodology has been applied to the synthesis of precursors for promising drug candidates, such as the σ-receptor agonist (R)-RC-33. acs.org While rhodium and ruthenium-based catalysts are also widely used for asymmetric hydrogenation of various unsaturated compounds, iridium catalysts have shown particular promise for substrates like N-phosphinoylimines and certain heteroaromatic compounds. ajchem-b.com Nickel-catalyzed systems are also being explored as a more sustainable alternative to precious metal catalysts for the asymmetric hydrogenation of α,β-unsaturated esters. princeton.edu
Table 2: Asymmetric Hydrogenation of β-Aryl Alkylidene Malonate Esters
| Substrate (β-Alkyl Group) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|
| Methyl | High | 94 | acs.org |
| Ethyl | High | 92 | acs.org |
Sustainable Chemistry Principles in this compound Production
Green Solvent Alternatives and Reaction Media
The selection of solvents is a critical aspect of sustainable chemical synthesis, as they often constitute a significant portion of the waste generated in pharmaceutical and chemical manufacturing. mdpi.comtext2fa.ir Traditional volatile organic compounds (VOCs) like toluene and dichloromethane are being replaced by greener alternatives to minimize environmental impact. mdpi.com
For the synthesis of malonate esters, several green solvents have been investigated. Water, being non-toxic, non-flammable, and readily available, is an attractive eco-friendly reaction medium. jetir.orggaspublishers.com Bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have also emerged as viable alternatives. mdpi.comsigmaaldrich.com These solvents are often derived from renewable resources like corncobs and bagasse. sigmaaldrich.com
Other classes of green solvents include ionic liquids, supercritical fluids (like CO2), and organic carbonates. text2fa.irjetir.org Ionic liquids are non-volatile and stable, making them safer alternatives in reactions like alkylations and hydrogenations. jetir.org Organic carbonates, such as ethylene (B1197577) and propylene (B89431) carbonate, are biodegradable and less toxic. jetir.org Solvent-free reaction conditions, where possible, represent the ideal green chemistry approach, and microwave-assisted decarboxylation of malonic acid derivatives has been achieved without any solvent. scirp.org
Table 3: Comparison of Green Solvents for Chemical Synthesis
| Solvent | Key Advantages | Typical Applications | Reference |
|---|---|---|---|
| Water | Non-toxic, non-flammable, abundant | Emulsion polymerization, hydrodistillation | jetir.orggaspublishers.com |
| 2-MeTHF | Renewable source, economical | Organometallic reactions | mdpi.comsigmaaldrich.com |
| CPME | Resists peroxide formation, improves yield | Nucleophilic reactions, Grignard reactions | mdpi.comsigmaaldrich.com |
| Ionic Liquids | Non-volatile, stable | Alkylation, hydrogenation | jetir.org |
By-product Utilization and Waste Minimization in Synthesis
A key principle of green chemistry is the minimization of waste and the valorization of by-products. mdpi.comnih.gov In the synthesis of this compound, which typically involves the alkylation of diethyl malonate with a propyl halide, there are several opportunities to implement these principles. e3s-conferences.orgenvironmentclearance.nic.in
One significant by-product in the synthesis of 1-bromopropane (a common alkylating agent) from propanol, sulfuric acid, and sodium bromide is sodium bromide itself, which is recovered from the dipropylmalonate production. google.com A green approach involves recycling this recovered sodium bromide to produce more 1-bromopropane, thereby reducing waste and raw material costs. google.com
Another by-product, sodium bisulfate, can be decomposed to yield sodium sulfate (B86663) and sulfuric acid. The recovered sulfuric acid can then be reused in the preparation of 1-bromopropane. This circular process significantly reduces the consumption of fresh sulfuric acid. google.com
To minimize the formation of unwanted side products during the alkylation step, such as over-alkylation leading to trisubstituted products, reaction conditions can be optimized. This includes the slow addition of the alkylating agent and maintaining low reaction temperatures. Ensuring anhydrous conditions, for example by using molecular sieves, is also crucial to prevent the hydrolysis of diethyl malonate to malonic acid.
The recovery and reuse of solvents are also paramount for waste minimization. For instance, unreacted 1-bromopropane and the solvent can be recovered via fractional distillation with high efficiency. The overarching goal is to move towards a circular economy model where waste streams from one process become the feedstock for another, a concept that is gaining traction in the valorization of food and agricultural waste as well. mdpi.comwhiterose.ac.ukmdpi.com
Isolation and Purification Techniques for this compound
Distillation-Based Separation Protocols
Distillation is a primary method for the purification of this compound after its synthesis. justia.com The process typically involves vacuum distillation to separate the desired product from unreacted starting materials, by-products, and the solvent.
In a typical procedure, after the alkylation reaction, the crude product mixture is subjected to fractional distillation. This allows for the recovery of lower-boiling components such as unreacted 1-bromopropane (boiling point ~71°C) and the solvent, which can often be reused. The this compound is then collected as a higher-boiling fraction. For example, it has been reported to be collected at 110–124°C under a vacuum of 7–8 mmHg. google.com
For the purification of related compounds, such as valproic acid derived from this compound, vacuum distillation is also a key step. justia.com In one described process, after hydrolysis and decarboxylation of the malonic ester, the resulting valproic acid was purified by vacuum distillation, boiling at 132°C at 28" Hg. justia.com
The efficiency of the distillation can be enhanced by using a packed distillation column, for instance, with Raschig rings. justia.com This increases the surface area for vapor-liquid equilibrium, leading to a better separation of components with different boiling points. The temperature during distillation is carefully controlled to ensure a clean separation and to prevent thermal decomposition of the product. justia.com
Table 4: Compound Boiling Points at Reduced Pressure
| Compound | Boiling Point (°C) | Pressure (mmHg) | Reference |
|---|---|---|---|
| 1-Bromopropane | 71 | 760 |
Chromatographic and Crystallization Methodologies for Product Refinement.
The purification of this compound from the crude reaction mixture is a critical step to remove unreacted starting materials, byproducts such as monoalkylated malonates, and residual solvents, ensuring the final product meets the high-purity requirements for its applications, notably as a pharmaceutical intermediate. e3s-conferences.org The primary methods employed for the refinement of this compound are chromatography and crystallization, often used in sequence to achieve optimal purity.
Chromatographic Methodologies
Chromatographic techniques are extensively used for both the analysis and purification of this compound and its derivatives. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Analytical Chromatography:
Thin-Layer Chromatography (TLC) serves as a rapid, qualitative method to monitor the progress of the synthesis reaction. google.comrsc.org By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate solvent system, chemists can visualize the disappearance of starting materials and the appearance of the product, thereby determining the reaction's endpoint. google.com
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable quantitative techniques for assessing the purity of this compound. sielc.comnih.gov Reverse-phase HPLC is a common method for analysis. sielc.comsielc.com A scalable method can be employed for both analytical verification and preparative separation to isolate impurities. sielc.comsielc.com GC-MS analysis is also utilized to confirm the purity and structure of the final product. zhishangchemical.com
Table 1: HPLC Parameters for this compound Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Newcrom R1 (Reverse-Phase) | sielc.comsielc.com |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.comsielc.com |
| Note | For Mass Spectrometry (MS) compatible applications, phosphoric acid can be substituted with formic acid. | sielc.comsielc.com |
| Application | Suitable for analytical determination, preparative separation, and pharmacokinetics. | sielc.comsielc.com |
Preparative Chromatography:
For laboratory-scale synthesis and the isolation of high-purity samples, flash column chromatography is the most prevalent technique. smu.cabiotage.com This method utilizes a stationary phase, typically silica gel, packed into a column. smu.caamazonaws.com The crude product is loaded onto the column and eluted with a solvent system (mobile phase), separating the components based on their polarity.
The choice of eluent is critical for effective separation. Common solvent systems for related malonate esters include mixtures of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) or acetone. rsc.orggoogle.com The polarity of the eluent can be constant (isocratic elution) or gradually increased (gradient elution) to effectively separate compounds with different polarities. rochester.edu For particularly challenging separations, a gradient elution is often employed. rochester.edu In some cases, for acid-sensitive compounds, the silica gel can be deactivated with a base like triethylamine (B128534) to prevent product degradation during purification. rochester.edu
Table 2: Example Solvent Systems for Column Chromatography of Malonate Derivatives
| Compound Type | Stationary Phase | Eluent System | Reference |
|---|---|---|---|
| Ferrocene-Malonate Derivative | Silica Gel | Petroleum ether : Acetone | rsc.org |
| Malonate Derivative | Deactivated Alumina | Chloroform : Carbon tetrachloride (4:1) | smu.ca |
| Malonate-Substituted Benzocyclobutene | Silica Gel | Ethyl Acetate : Hexanes | google.com |
Crystallization Methodologies
Crystallization is a powerful and economically viable technique for the large-scale purification of this compound. This process involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature to create a saturated solution, followed by cooling to induce the formation of crystals as the solubility decreases. The crystalline product is then isolated by filtration, washed with a cold solvent to remove residual impurities, and dried.
Solvent Selection and Purity:
The selection of the crystallization solvent is paramount. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures or are insoluble. For this compound, recrystallization from a mixture of hexane (B92381) and ethyl acetate (in a 4:1 ratio) has been reported to yield a purity of over 99%.
Research on the closely related 2,2-dipropylmalonic acid highlights the impact of solvent choice on purity and yield. While single solvents can be used, mixed solvent systems often provide superior results, achieving purities greater than 99.5%. google.com
Process Optimization:
The crystallization process can be optimized by controlling parameters such as the cooling rate and agitation. researchgate.netnih.gov Slow cooling generally promotes the formation of larger, purer crystals. After cooling, the mixture may be refrigerated to maximize the crystal yield before filtration. zhishangchemical.com The final product is typically dried under vacuum to remove any remaining solvent. dss.go.th In industrial settings, the final isolation step may involve centrifugation to separate the crystals from the mother liquor, followed by drying. nih.gov
Table 3: Research Findings on Crystallization of 2,2-Dipropylmalonic Acid (A Related Compound)
| Solvent System (v/v) | Yield (%) | Purity (HPLC, %) | Reference |
|---|---|---|---|
| Ethyl Acetate / Petroleum Ether (1:5) | 72.3 | 99.78 | google.com |
| Acetone / Petroleum Ether (1:5) | 68.5 | 99.65 | google.com |
| Ethanol / Water (1:5) | 65.2 | 99.51 | google.com |
| Isopropanol / Water (1:5) | 66.3 | 99.56 | google.com |
| Dichloromethane (Single Solvent) | 55.6 | 98.52 | google.com |
| Ethyl Acetate (Single Solvent) | 60.1 | 98.85 | google.com |
Note: This data pertains to the purification of the corresponding diacid but illustrates the principles of solvent selection for crystallization in this class of compounds.
Ester Hydrolysis: Pathways and Factors Influencing Reaction Kinetics
The hydrolysis of this compound involves the cleavage of its two ester linkages to yield dipropylmalonic acid. This process can be achieved through alkaline, acidic, or enzymatic methods, each with distinct mechanisms and applications.
Alkaline hydrolysis, or saponification, of this compound is a well-established and efficient method for producing dipropylmalonic acid. e3s-conferences.org This reaction is typically carried out using a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an aqueous or mixed aqueous-organic solvent system. researchgate.net
The reaction proceeds through a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻) from the base acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester group. This results in the formation of a tetrahedral intermediate, which then collapses to expel the ethoxide ion (EtO⁻), a good leaving group. The ethoxide ion is subsequently protonated by water to form ethanol. This process occurs for both ester groups, ultimately yielding the disodium (B8443419) or dipotassium (B57713) salt of dipropylmalonic acid. Subsequent acidification of the reaction mixture protonates the carboxylate groups to give the final dipropylmalonic acid product.
Several factors influence the kinetics of this reaction. The concentration of the base is a critical factor; higher concentrations generally lead to faster reaction rates. Temperature also plays a significant role, with increased temperatures accelerating the hydrolysis process. researchgate.net For instance, the hydrolysis can be effectively carried out at temperatures ranging from 60°C to reflux conditions. e3s-conferences.org The choice of solvent is also important. While the reaction can be performed in water, the use of a co-solvent like tetrahydrofuran (B95107) (THF) or ethanol can improve the solubility of the sparingly soluble this compound, leading to a more homogeneous reaction mixture and enhanced reaction rates. e3s-conferences.orgresearchgate.net
It has been observed that the selective monohydrolysis of symmetrical diesters like this compound can be achieved with high efficiency by carefully controlling the reaction conditions, such as using a limited amount of base (0.8-1.2 equivalents) at low temperatures (0°C). researchgate.net This selectivity is often higher with increased hydrophobicity of the ester. researchgate.net
Table 1: Conditions for Alkaline Hydrolysis of this compound
| Base | Solvent(s) | Temperature (°C) | Key Observations | Reference(s) |
| NaOH | Aqueous solution | 60 | Homogeneous phase reaction. | |
| NaOH | Water/Ethanol | Reflux | Used in the synthesis of sodium valproate. | e3s-conferences.org |
| KOH | THF/Water | 0 | Highly efficient and selective monohydrolysis. | researchgate.net |
Acid-catalyzed hydrolysis of this compound offers an alternative route to dipropylmalonic acid and its derivatives. This process typically involves heating the ester in the presence of a strong acid catalyst and a limited amount of water. justia.com
The mechanism of acid-catalyzed ester hydrolysis is the reverse of Fischer esterification. It begins with the protonation of the carbonyl oxygen of the ester by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Following a series of proton transfers, an alcohol molecule (ethanol) is eliminated, and the catalyst is regenerated, yielding the carboxylic acid.
A patented process describes the acid-catalyzed hydrolysis and decarboxylation of substituted malonic esters, including this compound, to produce alkanoic acids like valproic acid. justia.com This one-pot process utilizes an acid catalyst such as p-toluenesulfonic acid monohydrate or methanesulfonic acid and is carried out at temperatures between 100°C and 155°C. justia.com The periodic addition of limited amounts of water helps to drive the reaction towards the products by facilitating the removal of the ethanol and carbon dioxide generated. justia.com
Studies on the acid-catalyzed hydrolysis of structurally similar compounds, like diethyl 2-(perfluorophenyl)malonate, have shown that the reaction can be complex. beilstein-journals.orgnih.gov While mild acidic conditions may not be effective, vigorous hydrolysis using a mixture of a strong acid like hydrobromic acid (HBr) and acetic acid (AcOH) at reflux temperatures can lead to both hydrolysis and decarboxylation, yielding the corresponding acetic acid derivative. beilstein-journals.orgnih.gov
Enzymatic hydrolysis presents a highly selective and environmentally benign alternative to chemical methods for the transformation of this compound. Esterases, a class of hydrolase enzymes, can catalyze the hydrolysis of ester bonds with high specificity under mild conditions. nih.gov
The mechanism of enzymatic hydrolysis by esterases, such as porcine liver esterase (PLE), typically involves the formation of an acyl-enzyme intermediate. The active site of the enzyme contains a catalytic triad (B1167595) (e.g., serine, histidine, and aspartate) that facilitates the nucleophilic attack of a serine residue on the ester's carbonyl carbon. This forms a tetrahedral intermediate which then collapses, releasing the alcohol and forming an acylated enzyme. The acyl-enzyme intermediate is then hydrolyzed by water to release the carboxylic acid and regenerate the free enzyme.
Research has shown that the rate of enzymatic hydrolysis of dialkyl malonates is influenced by the hydrophobicity of the ester. nih.gov For straight-chain, unfluorinated dialkyl esters, increased hydrophobicity generally correlates with an increased susceptibility to enzymatic hydrolysis. nih.gov This method has been explored for the controlled release of malonate from various ester prodrugs. researchgate.net
Enzymatic methods offer the potential for enantioselective hydrolysis, which is particularly valuable in the synthesis of chiral molecules. While specific studies on the enantioselective hydrolysis of this compound are not extensively detailed in the provided context, the general principles of enzymatic reactions suggest that by choosing an appropriate enzyme, it may be possible to selectively hydrolyze one of the two prochiral ester groups, leading to chiral monoesters. The use of enzymes like those from Pichia kudriavzevii has been noted in the context of malonic acid production, highlighting the broader applicability of biotechnological approaches. core.ac.uk
Decarboxylation of Dipropylmalonic Acid: Mechanistic Studies and Derivatives
Dipropylmalonic acid, the product of this compound hydrolysis, readily undergoes decarboxylation upon heating to yield 2-propylpentanoic acid, commonly known as valproic acid. e3s-conferences.org This reaction is a critical step in the synthesis of this important pharmaceutical compound.
The thermal decarboxylation of β-dicarboxylic acids like dipropylmalonic acid proceeds through a cyclic transition state. researchgate.net The mechanism is analogous to that of β-keto acid decarboxylation. It involves the formation of a six-membered ring intermediate where a proton is transferred from one carboxyl group to the carbonyl oxygen of the other. researchgate.net This intramolecular proton transfer facilitates the cleavage of the carbon-carbon bond, leading to the elimination of carbon dioxide and the formation of an enol intermediate. The enol then tautomerizes to the more stable carboxylic acid, valproic acid.
The reaction is typically carried out by heating the dipropylmalonic acid at elevated temperatures, often in the range of 120°C to 180°C. researchgate.netvulcanchem.com The use of a reflux setup can help to control the reaction temperature and ensure the complete evolution of carbon dioxide. e3s-conferences.org In some procedures, a high-boiling solvent or a catalyst may be employed to facilitate the reaction. For example, pyridine (B92270) catalysis in a microwave reactor has been shown to significantly shorten the reaction time. csfarmacie.cz Another method involves the use of copper(I) oxide as a catalyst, which can promote the decarboxylation under milder conditions. researchgate.netcsfarmacie.cz
Table 2: Conditions for Thermal Decarboxylation of Dipropylmalonic Acid
| Catalyst | Temperature (°C) | Key Features | Reference(s) |
| None (Thermal) | 170-180 | Inert atmosphere, high yield (>95%). | vulcanchem.com |
| None (Thermal) | Elevated (reflux) | Zeolite used to absorb CO₂. | e3s-conferences.orgresearchgate.net |
| Pyridine | Microwave | Rapid reaction (few minutes). | csfarmacie.cz |
| Copper(I) oxide | Conventional heating | Catalytic, allows for milder conditions. | researchgate.netcsfarmacie.cz |
While specific computational studies on the decarboxylation of dipropylmalonic acid were not found in the provided search results, the general mechanism of β-dicarboxylic acid decarboxylation has been a subject of theoretical investigation. Computational chemistry provides valuable insights into the geometry and energetics of the transition states involved in such reactions.
For the decarboxylation of malonic acid and its derivatives, computational studies would typically employ quantum mechanical methods, such as density functional theory (DFT), to model the reaction pathway. These calculations can determine the structure of the cyclic six-membered transition state, involving the intramolecular hydrogen transfer. The energy barrier for the reaction, known as the activation energy, can be calculated, providing a quantitative measure of the reaction rate.
Such studies can also elucidate the role of substituents on the α-carbon. In the case of dipropylmalonic acid, the two propyl groups would be expected to influence the stability of the transition state through steric and electronic effects. The bulky propyl groups may affect the conformation required to achieve the cyclic transition state. Computational analysis could quantify these effects and compare the activation energy for dipropylmalonic acid with that of unsubstituted malonic acid or other substituted derivatives.
Furthermore, computational models can be used to investigate the catalytic effect of solvents or added catalysts like pyridine or copper(I) ions. For instance, the model could include explicit solvent molecules to understand their role in stabilizing the transition state through hydrogen bonding. In the case of metal-catalyzed decarboxylation, the calculations could model the coordination of the copper(I) ion to the malonic acid and elucidate how this interaction lowers the activation energy of the decarboxylation process. researchgate.net
Diverse Reactivity Profiles and Derived Reactions of this compound
This compound, a dialkylated malonic ester, exhibits a unique spectrum of chemical reactivity. Unlike its precursor, diethyl malonate, the central carbon of this compound is a quaternary center, meaning it lacks the acidic protons characteristic of an "active methylene group." This structural feature precludes reactions that rely on the formation of a central carbanion, such as direct alkylation or standard Knoevenagel condensations. However, the compound remains a versatile substrate for a variety of other important chemical transformations, primarily involving its ester functionalities. Its reactivity is centered on condensation, cyclization, and reductive pathways.
Condensation Reactions Involving Active Methylene Groups (e.g., Claisen, Knoevenagel)
Although this compound does not possess an active methylene group, it participates in condensation reactions where it functions as an electrophile. These reactions are crucial for the synthesis of various heterocyclic compounds and other complex molecules.
Crossed Claisen-Type Condensations: In a standard Claisen condensation, an ester with α-hydrogens self-condenses in the presence of a strong base. Since this compound lacks these α-hydrogens, it cannot self-condense. masterorganicchemistry.com However, it can participate in crossed Claisen condensations with other carbonyl compounds that can form an enolate, such as ketones. For instance, in the presence of a strong base, the enolate of a ketone like acetophenone (B1666503) can attack one of the electrophilic carbonyl carbons of this compound. This reaction, after the elimination of an ethoxide leaving group, yields a β-dicarbonyl compound. This approach is synthetically useful because it avoids the mixture of products that would arise if both reactants had α-hydrogens. chemistrysteps.com
Condensation with Urea (B33335) (Barbiturate Synthesis): A key reaction of 2,2-disubstituted malonic esters is their condensation with urea to form barbiturates. nih.gov this compound reacts with urea in the presence of a strong base, typically sodium ethoxide, in an anhydrous alcohol solvent. The reaction proceeds via a nucleophilic acyl substitution mechanism where the nitrogen atoms of urea attack the two ester carbonyl carbons, leading to the formation of a six-membered heterocyclic ring, 5,5-dipropylbarbituric acid. luc.edu This cyclocondensation is a cornerstone in the synthesis of barbiturate (B1230296) drugs. justdial.comeastindiachemicals.com
| Reactant 1 | Reactant 2 | Conditions | Product | Reaction Type |
| This compound | Urea | Sodium Ethoxide, Ethanol, Heat | 5,5-Dipropylbarbituric Acid | Cyclocondensation |
| This compound | Acetophenone | Strong Base (e.g., NaOEt) | β-keto ester | Crossed Claisen |
Cyclization Pathways and Product Architectures
This compound serves as a key building block in the synthesis of various cyclic structures through intramolecular and intermolecular cyclization reactions. These pathways allow for the construction of complex molecular architectures.
Reaction with Dihalides: The compound can undergo cyclization when treated with dihalides. A notable study investigated the reaction of the sodium enolate derived from this compound's precursor with cis-1,4-dichloro-2-butene (B23561). luc.edusigmaaldrich.com While this reaction begins with the mono-alkylated intermediate, the subsequent steps leading to cyclization are relevant to the reactivity of the disubstituted framework. The reaction with cis-1,4-dichloro-2-butene yields two competing cyclic products through distinct pathways. luc.edu
Alkylation-Cyclization (SN2'): This pathway leads to the formation of a five-membered ring, diethyl cyclopent-3-ene-1,1-dicarboxylate.
Vinylcyclopropane Formation (SN2): This alternative pathway results in a three-membered ring, diethyl 2-vinylcyclopropane-1,1-dicarboxylate.
The ratio of these products is influenced by factors such as steric hindrance and reaction temperature, with higher temperatures often favoring the cyclopentene (B43876) product.
| Pathway | Product | Key Features |
| Alkylation-Cyclization | Diethyl cyclopent-3-ene-1,1-dicarboxylate | Forms a 5-membered ring via an SN2' mechanism. |
| Vinylcyclopropane Formation | Diethyl 2-vinylcyclopropane-1,1-dicarboxylate | Forms a 3-membered ring via an intramolecular SN2 reaction. |
Cyclocondensation Reactions: As mentioned previously, the synthesis of barbiturates from this compound and urea is a primary example of a cyclocondensation reaction. nih.gov This reaction builds the pyrimidine-2,4,6-trione core structure. Similarly, reactions with other 1,3-dinucleophiles, such as amidines, can lead to different six-membered heterocyclic systems, although these reactions may require elevated temperatures due to the ester's reduced reactivity compared to acyl chlorides or other activated malonates. researchgate.net
Reductive Transformations and Coupling Reactions
The transformation of the ester groups or coupling at other sites represents another facet of this compound's chemistry.
Reductive Transformations: The two ester groups of this compound can be reduced to primary alcohols. This transformation is typically accomplished using powerful reducing agents, most commonly lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF). masterorganicchemistry.comadichemistry.com The reaction proceeds through the nucleophilic addition of a hydride ion to the carbonyl carbon of each ester group. After a workup with aqueous acid, the final product is 2,2-dipropyl-1,3-propanediol. Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. youtube.com
| Starting Material | Reagent | Product | Transformation |
| This compound | 1. LiAlH₄, Ether 2. H₃O⁺ workup | 2,2-Dipropyl-1,3-propanediol | Ester Reduction |
Coupling Reactions: Modern cross-coupling reactions, particularly those catalyzed by palladium or copper, are powerful tools for C-C bond formation. However, these reactions typically require a substrate that can readily participate in the catalytic cycle, often through the formation of an organometallic species or by oxidative addition. For malonic esters, this usually involves the deprotonation of the acidic α-carbon to form a nucleophilic enolate. thieme-connect.de Since this compound lacks this acidic proton, it is generally unreactive in standard palladium- or copper-catalyzed α-arylation or α-vinylation coupling reactions. researchgate.net Research has shown that 2,2-dialkyl-substituted malonates are poor substrates for certain coupling reactions; for example, diallyl 2,2-dialkylmalonates fail to undergo palladium-catalyzed decarboxylative allylation under conditions where other substituted malonates react readily. organic-chemistry.org This highlights a significant limitation in the coupling chemistry of fully substituted malonic esters like this compound.
Applications of Diethyl Dipropylmalonate in Advanced Organic Synthesis
Role as a Precursor in Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)
The utility of diethyl dipropylmalonate as a precursor is well-established in the pharmaceutical industry, where it is integral to the synthesis of several important active pharmaceutical ingredients (APIs). guidechem.com Its structure provides a reliable platform for creating specific carbon skeletons required for therapeutic activity.
One of the most significant applications of this compound is in the production of Valproic Acid, a widely used antiepileptic drug. chemicalbook.comdharoyapharma.com The synthesis involves the chemical transformation of this compound into the final API through a series of well-defined reaction steps. guidechem.come3s-conferences.org
The industrial synthesis of Valproic Acid from this compound is a multi-step process that has been optimized for efficiency, yield, and purity. e3s-conferences.org The common pathway begins with the dialkylation of diethyl malonate using a propyl halide, such as 1-bromopropane (B46711), in the presence of a base like sodium ethoxide to yield this compound. google.comgoogle.com
The subsequent steps involve the hydrolysis of the ester groups of this compound, typically using a strong base like sodium hydroxide (B78521), to form dipropylmalonic acid. e3s-conferences.orggoogle.com This intermediate is then subjected to thermal decarboxylation, where it loses a molecule of carbon dioxide to form Valproic Acid. csfarmacie.czpatsnap.com
For industrial-scale production, optimization of each step is crucial. This includes precise control over reaction temperatures and times, efficient recovery of solvents like ethanol (B145695), and purification of the final product through methods such as vacuum distillation to ensure high purity suitable for pharmaceutical use. e3s-conferences.orggoogle.com Processes have been developed that are safe, environmentally friendly, and cost-effective, making them suitable for large-scale industrial manufacturing. google.compatsnap.com
Table 1: Key Stages in the Industrial Synthesis of Valproic Acid
| Stage | Description | Key Reagents |
|---|---|---|
| Alkylation | Diethyl malonate is reacted with a propylating agent to form this compound. | Diethyl malonate, 1-bromopropane, Sodium ethoxide |
| Hydrolysis | The diester is converted into its corresponding dicarboxylic acid. | This compound, Sodium hydroxide |
| Decarboxylation | The malonic acid derivative is heated to remove a carboxyl group as CO2. | Dipropylmalonic acid, Heat |
| Purification | The crude Valproic Acid is purified to meet pharmaceutical standards. | Vacuum distillation |
Valproic acid (VPA), while a major antiepileptic drug, is less potent than some other agents in its class. nih.gov This has prompted research into its derivatization to develop analogues with improved activity. This compound serves as the foundational starting material for VPA, which can then be chemically modified for Structure-Activity Relationship (SAR) studies. These studies aim to understand how different chemical structures affect the biological activity of the drug. For instance, new conjugation products of VPA have been synthesized, such as N,N-dimethylethanolamine valproate (DEVA). This derivative acts as a prodrug of VPA and has been shown to be significantly more potent than VPA in certain anticonvulsant models. nih.gov Such research, which begins with the core structure derived from this compound, is essential for the development of next-generation therapeutics. guidechem.com
This compound is a key intermediate in the synthesis of certain barbiturate (B1230296) derivatives. Barbiturates are a class of drugs that act as central nervous system depressants. The general synthesis involves the condensation reaction of a disubstituted malonic ester with urea (B33335). uobasrah.edu.iq
Specifically, this compound can be reacted with urea in the presence of a strong base like sodium ethoxide. orgsyn.org This reaction forms the heterocyclic pyrimidine (B1678525) ring structure characteristic of barbiturates, in this case, yielding 5,5-dipropylbarbituric acid. csfarmacie.cz This compound is a direct derivative synthesized using this compound. The versatility of malonic esters in this condensation reaction allows for the creation of a wide variety of barbiturates by changing the substituent groups on the malonic ester. askfilo.comsodium-methoxide.net Beyond barbiturates, the reactivity of malonic esters like this compound makes them useful precursors for other nitrogen-containing heterocyclic compounds used in pharmaceuticals. askfilo.comwikipedia.org
Synthesis of Valproic Acid and Analogues: Strategic Pathways.
Integration in Agrochemical Synthesis and Development
The application of this compound extends to the agrochemical industry, where it and its parent compound, diethyl malonate, are used as intermediates in the synthesis of pesticides and herbicides. guidechem.comnbinno.com The chemical reactivity of the malonate structure is leveraged to build the complex molecules required for biological activity in crop protection products. nbinno.com The use of diethyl malonate derivatives is crucial for developing effective pest management strategies and contributing to improved crop yields. nbinno.comchemicalbook.com Several pesticides are produced from diethyl malonate and its derivatives. wikipedia.org
Contribution to the Synthesis of Fine Chemicals and Specialty Materials
This compound and related malonic esters are valuable building blocks in the broader field of fine and specialty chemicals. guidechem.comnbinno.com They serve as starting materials for complex organic molecules used in a variety of applications. nbinno.com For example, malonic esters are used in the synthesis of fragrances and artificial flavorings. guidechem.comwikipedia.org Their utility also extends to the production of dyes, polymers, and other advanced materials where precise molecular architectures are required. nbinno.comchemicalbook.com
Formation of Substituted Carboxylic Acids
The classic malonic ester synthesis provides a versatile method for preparing mono- and dialkylacetic acids. uobabylon.edu.iq In the case of this compound, the alkylation steps have already been accomplished, providing a direct precursor to a specific disubstituted acetic acid. The conversion is typically achieved through a two-step sequence: hydrolysis (saponification) of the diester, followed by thermal decarboxylation. ucalgary.ca
The process begins with the hydrolysis of both ethyl ester groups of this compound, usually by heating with a strong base like sodium hydroxide, followed by acidification. google.com This reaction yields dipropylmalonic acid. The resulting substituted malonic acid is then heated, which readily induces decarboxylation (loss of CO₂), to produce the final substituted carboxylic acid. ucalgary.caopenochem.org This specific reaction using this compound is a known route for the synthesis of 2-propylpentanoic acid, also known as Valproic Acid. google.comchemicalbook.com
| Step | Reactant | Reagents | Intermediate/Product |
| 1. Hydrolysis | This compound | 1. NaOH(aq), Δ 2. H₃O⁺ | Dipropylmalonic acid |
| 2. Decarboxylation | Dipropylmalonic acid | Δ (Heat) | 2-Propylpentanoic acid + CO₂ |
This synthetic route is highly efficient because the 1,3-dicarboxylic acid intermediate decarboxylates easily upon heating. wikipedia.org The malonic ester synthesis, therefore, allows this compound to function as the synthetic equivalent of a ⁻CH(CH₂CH₂CH₃)COOH synthon.
Amide and Ester Synthesis via Modified Malonic Ester Protocols
The substituted carboxylic acid obtained from the hydrolysis and decarboxylation of this compound is a versatile intermediate that can be converted into a variety of other functional groups, including amides and esters. organicchemistrytutor.compatsnap.com These transformations represent modified protocols that extend the utility of the initial malonic ester synthesis.
Amide Synthesis: To synthesize an amide, the carboxylic acid (2-propylpentanoic acid) is typically first activated to make a more reactive acyl derivative. A common method involves converting the carboxylic acid into an acid chloride by reacting it with thionyl chloride (SOCl₂). organicchemistrytutor.com The resulting acid chloride is then treated with a primary or secondary amine to form the corresponding N-substituted amide.
Ester Synthesis: The synthesis of new esters from the parent carboxylic acid can be achieved through several methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. Alternatively, more advanced methods using coupling reagents can be employed for more sensitive substrates. researchgate.net
The following table summarizes these synthetic modifications:
| Target Functional Group | Starting Material | Typical Reagents | Product |
| Amide | 2-Propylpentanoic acid | 1. SOCl₂ 2. R₂NH (Amine) | N,N-Disubstituted-2-propylpentanamide |
| Ester | 2-Propylpentanoic acid | R'OH (Alcohol), H⁺ catalyst | Alkyl 2-propylpentanoate |
These subsequent reactions significantly broaden the scope of molecules that can be accessed starting from this compound. organicchemistrytutor.com
Potential in Polymer Chemistry and Material Science Applications (e.g., Polyester, Polyamide Precursors)
While primarily known for its role in small molecule synthesis, the chemical structure of this compound and its derivatives offers significant potential in the fields of polymer chemistry and material science. google.com The key to this potential lies in its dicarboxylic acid derivative, dipropylmalonic acid.
Dicarboxylic acids are fundamental building blocks (monomers) for producing condensation polymers such as polyesters and polyamides. google.comrsc.org By undergoing polycondensation with a suitable co-monomer (a diol or a diamine), dipropylmalonic acid could be incorporated into a polymer backbone.
Polyester Precursor: Dipropylmalonic acid could theoretically react with a diol, such as ethylene (B1197577) glycol, through a polycondensation reaction to form a polyester. The presence of the two propyl groups on the alpha-carbon of the repeating unit would introduce significant steric bulk along the polymer chain. This structural feature would be expected to disrupt chain packing and reduce crystallinity, likely resulting in a more amorphous polymer with a lower melting point and enhanced solubility compared to polyesters made from linear dicarboxylic acids like adipic acid.
Polyamide Precursor: Similarly, dipropylmalonic acid can serve as a monomer for polyamide synthesis when reacted with a diamine, such as hexamethylenediamine. The resulting polyamide would feature the unique dipropyl-substituted unit, which would influence its thermal and mechanical properties. The bulky side groups could potentially increase the glass transition temperature (Tg) while, like with polyesters, hindering crystallization.
The general structures for these potential polymers are outlined below:
| Polymer Type | Monomer 1 | Monomer 2 | General Repeating Unit Structure |
| Polyester | Dipropylmalonic acid | Diol (e.g., HO-R-OH) | |
| Polyamide | Dipropylmalonic acid | Diamine (e.g., H₂N-R'-NH₂) |
The incorporation of such a substituted malonic acid derivative into polymer chains provides a pathway to fine-tune material properties for specialized applications. google.com
Analytical Methodologies for the Characterization and Reaction Monitoring of Diethyl Dipropylmalonate Systems
Spectroscopic Techniques for Structural Confirmation (e.g., Advanced NMR, FTIR, High-Resolution Mass Spectrometry)
Spectroscopic methods are indispensable for the unambiguous structural elucidation of diethyl dipropylmalonate. Each technique provides unique insights into the molecule's framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is utilized for mapping the carbon skeleton of the molecule. The spectrum provides distinct signals corresponding to each unique carbon atom in this compound, including the quaternary malonate carbon, the propyl chain carbons, and the ethoxy group carbons, thereby confirming the core structure. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is employed to identify the functional groups present in this compound. The spectrum is typically acquired using a capillary cell melt technique. nih.gov A key feature in the FTIR spectrum is the strong absorption band characteristic of the C=O (carbonyl) stretch from the ester groups.
Mass Spectrometry (MS): High-resolution mass spectrometry confirms the elemental composition and molecular weight of the compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly used technique that provides information on the molecule's fragmentation pattern, which serves as a molecular fingerprint. nih.gov The electron ionization mass spectrum of this compound shows a characteristic top peak (base peak) at a mass-to-charge ratio (m/z) of 173. nih.gov
Below are key mass spectrometry data points for this compound from the NIST Mass Spectrometry Data Center. nih.gov
NIST Main Library Data
| Property | Value |
|---|---|
| NIST Number | 79604 |
| Total Peaks | 165 |
| m/z Top Peak | 173 |
| m/z 2nd Highest | 29 |
NIST Replicate Library Data
| Property | Value |
|---|---|
| NIST Number | 191464 |
| Total Peaks | 151 |
| m/z Top Peak | 173 |
| m/z 2nd Highest | 143 |
Chromatographic Separations for Purity Profiling and Quantitative Analysis (e.g., GC-MS, HPLC)
Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, allowing for accurate purity assessment and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS): As a hyphenated technique, GC-MS is powerful for both qualitative and quantitative analysis. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides structural identification of the eluted compounds. nih.gov This method is effective for purity profiling, identifying and quantifying any residual solvents or reaction byproducts.
High-Performance Liquid Chromatography (HPLC): While GC-MS is well-suited for volatile compounds like this compound, HPLC can also be employed, particularly for monitoring reactions in the liquid phase or for analyzing less volatile impurities. Different HPLC detectors (e.g., UV, refractive index) can be used depending on the specific analytical requirements.
In Situ Monitoring Techniques for Reaction Progress
Monitoring the synthesis of this compound in real-time is crucial for optimizing reaction conditions, maximizing yield, and ensuring reaction completion.
Process Parameter Monitoring: In addition to chromatographic analysis, monitoring bulk reaction parameters can provide insight into the reaction's progress. For example, in processes where this compound is an intermediate that is subsequently hydrolyzed, the reaction can be monitored by tracking the pH of the mixture. google.com
Theoretical and Computational Chemistry Approaches for Diethyl Dipropylmalonate
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. masterorganicchemistry.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the conformational dynamics and intermolecular interactions of diethyl dipropylmalonate in various environments.
The conformational flexibility of this compound arises from the rotation around its single bonds, particularly within the propyl and ethyl groups. MD simulations can explore the potential energy surface of the molecule to identify low-energy conformers and the transition states that connect them. This analysis is crucial for understanding how the molecule's shape influences its physical properties and reactivity. The simulations can track the fluctuations and conformational changes of the molecule, providing insights into its structural integrity and functional activities. ugent.be
Intermolecular interactions play a key role in determining the bulk properties of this compound, such as its boiling point and solubility. MD simulations can be used to model these interactions in both the pure liquid and in solution. By simulating a system containing many this compound molecules, it is possible to calculate radial distribution functions, which describe the probability of finding a neighboring molecule at a certain distance from a reference molecule. These simulations can also elucidate the nature of non-covalent interactions, such as van der Waals forces and dipole-dipole interactions, that govern the condensed-phase behavior of the compound.
The following table illustrates the types of intermolecular interactions that could be studied for this compound using MD simulations:
| Interaction Type | Description | Potential Significance for this compound |
| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | Dominant forces governing the packing and bulk properties of liquid this compound. |
| Dipole-Dipole Interactions | Electrostatic interactions between the permanent dipoles of polar molecules. | The ester groups in this compound create a molecular dipole, leading to these interactions. |
| Hydrogen Bonding (with solvent) | A special type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom. | While this compound cannot form hydrogen bonds with itself, it can act as a hydrogen bond acceptor from protic solvent molecules. |
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a robust framework for investigating the electronic structure and reactivity of molecules like this compound. mdpi.comnih.gov These methods solve the electronic Schrödinger equation to yield information about molecular orbitals, electron density distribution, and various reactivity descriptors.
The electronic structure of this compound can be characterized by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For a related diethyl malonate derivative, the HOMO-LUMO energy gap was calculated to provide insights into its stability and reactivity. nih.gov
Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from quantum chemical calculations. The MEP visualizes the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential (red/yellow) around the carbonyl oxygen atoms, indicating their susceptibility to electrophilic attack, and positive potential (blue) around the hydrogen atoms of the alkyl chains.
Various global reactivity descriptors can be calculated using DFT to quantify the chemical reactivity of this compound. These are summarized in the table below:
| Descriptor | Formula | Interpretation for this compound |
| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | A measure of the molecule's resistance to change in its electron distribution. |
| Chemical Softness (S) | S = 1/(2η) | The reciprocal of hardness, indicating the ease of electron transfer. |
| Electrophilicity Index (ω) | ω = μ2/(2η) where μ = -χ | A measure of the molecule's ability to act as an electrophile. |
These descriptors provide a quantitative basis for comparing the reactivity of this compound with other molecules and for predicting its behavior in chemical reactions.
Reaction Pathway Exploration and Transition State Mapping
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including the synthesis of this compound. The malonic ester synthesis is a classic method for preparing such compounds, involving the alkylation of diethyl malonate. patsnap.comwikipedia.org This process typically involves the deprotonation of diethyl malonate to form an enolate, followed by nucleophilic attack on an alkyl halide (in this case, propyl halide). libretexts.orglibretexts.org A second alkylation step with another equivalent of propyl halide yields the final product.
Theoretical methods can be used to map the entire reaction pathway for the synthesis of this compound. This involves locating the structures of the reactants, intermediates, transition states, and products on the potential energy surface. Transition state theory can then be used to calculate the activation energies for each step of the reaction, providing insights into the reaction kinetics.
The key steps in the computational exploration of the synthesis of this compound are outlined below:
Reactant and Product Optimization: The geometries of diethyl malonate, the propyl halide, the base (e.g., ethoxide), and the final product, this compound, are optimized to find their lowest energy structures.
Enolate Formation: The reaction pathway for the deprotonation of diethyl malonate by the base is calculated to determine the structure and stability of the resulting enolate intermediate.
Transition State Search for Alkylation: A search for the transition state structure for the nucleophilic attack of the enolate on the propyl halide is performed. The vibrational frequencies of the transition state are calculated to confirm that it is a true saddle point on the potential energy surface (i.e., it has exactly one imaginary frequency).
Intermediate and Second Alkylation: The geometry of the mono-alkylated intermediate is optimized. The process of deprotonation and the subsequent transition state search for the second alkylation are then repeated.
Energy Profile: The energies of all stationary points (reactants, intermediates, transition states, and products) are calculated to construct a complete energy profile for the reaction. This profile reveals the rate-determining step and provides a theoretical basis for the reaction mechanism.
By computationally mapping the reaction pathway, researchers can gain a deeper understanding of the factors that control the efficiency and selectivity of the synthesis of this compound.
Environmental Aspects and Sustainability in Malonate Chemistry
Environmental Fate and Degradation Studies of Malonate Esters
While specific environmental fate data for diethyl dipropylmalonate is limited, studies on closely related malonate esters, such as diethyl malonate, provide valuable insights into its likely environmental behavior. Malonate esters are generally considered to be readily biodegradable, suggesting they are unlikely to persist in the environment. nih.gov
Hydrolysis is a key degradation pathway for malonate esters. oecd.org In aqueous environments, these esters can be hydrolyzed to form malonic acid and the corresponding alcohol. oecd.org For this compound, this would result in the formation of dipropylmalonic acid and ethanol (B145695). The rate of hydrolysis is dependent on pH, with the process being more rapid in alkaline conditions. nih.gov For instance, the hydrolysis half-life of diethyl malonate at a neutral pH of 7 and 25°C is approximately 137.5 hours, which decreases significantly under more alkaline conditions. nih.gov
The potential for bioaccumulation of malonate esters is considered to be low, as indicated by a low estimated bioconcentration factor (BCF) of 3 for diethyl malonate. nih.gov Volatilization from water and soil surfaces can also contribute to the environmental distribution of these compounds. nih.gov
It is important to note that while malonate esters themselves may have a relatively benign environmental profile, their degradation products and any impurities or by-products from their synthesis must also be considered for a complete environmental assessment.
Evaluation of By-product Streams and Waste Treatment Methodologies
The synthesis of this compound, typically achieved through the alkylation of diethyl malonate, generates several by-product streams that require management. wikipedia.orgchemistrysteps.com The most common method involves the use of a base, such as sodium ethoxide, to deprotonate diethyl malonate, followed by reaction with a propyl halide (e.g., n-propyl bromide). chemistrysteps.comgoogle.com
The primary by-products from this synthesis include:
Inorganic Salts: A significant by-product is the inorganic salt formed from the base and the leaving group of the alkylating agent, for example, sodium bromide (NaBr). google.comorgsyn.org
Unreacted Starting Materials: The reaction may not proceed to completion, leaving unreacted diethyl malonate and propyl halide in the product mixture. orgsyn.org
Solvents: Organic solvents, such as ethanol, are often used in the reaction and subsequent work-up, leading to solvent-containing waste streams. orgsyn.org
Side-Reaction Products: The formation of dialkylated products, where two propyl groups are attached to the same alpha-carbon of another diethyl malonate molecule, can be a significant side reaction, reducing the yield of the desired product and complicating purification. wikipedia.org
Effective waste treatment methodologies focus on the separation and, where possible, recycling of these by-products. Sodium bromide, for instance, can be filtered from the reaction mixture. orgsyn.org One approach to dealing with unreacted diethyl malonate is to exploit its higher susceptibility to hydrolysis compared to the dialkylated product, allowing for its selective removal. orgsyn.org Distillation is a common method for separating the desired product from residual solvents and other volatile impurities. google.com
A key aspect of sustainable chemistry is the principle of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. The generation of significant salt by-products, as seen in traditional malonic ester synthesis, represents a departure from this ideal.
Development of Environmentally Benign Synthetic Routes
Efforts to develop more environmentally benign synthetic routes for malonate esters, including this compound, are focused on several key areas of green chemistry.
The use of more environmentally friendly catalysts is another area of active research. Traditional methods for producing the precursors to malonate esters often rely on strong acids like sulfuric acid, which can lead to corrosive and difficult-to-handle waste streams. google.comgoogle.com The use of solid acid catalysts, such as heteropolyacids like 12-tungstophosphoric acid, offers a greener alternative. google.com These catalysts are often more easily separated from the reaction mixture, can be recycled, and may lead to fewer side reactions. google.com
The table below summarizes some of the green chemistry approaches being explored in malonate ester synthesis.
| Green Chemistry Approach | Description | Example in Malonate Chemistry |
| By-product Recycling | Utilizing waste from one step as a raw material for another. | Recycling sodium bromide to produce 1-bromopropane (B46711) for the synthesis of this compound. google.com |
| Use of Greener Catalysts | Replacing hazardous and corrosive catalysts with more benign alternatives. | Employing solid heteropolyacid catalysts in the esterification step of diethyl malonate synthesis. google.com |
| Waste Reduction | Minimizing the generation of waste streams. | Implementing closed-loop water circulation systems in the production of diethyl malonate to achieve zero wastewater discharge. google.com |
| Improved Atom Economy | Maximizing the incorporation of reactants into the final product. | While not fully achieved, by-product recycling contributes to a more atom-economical process overall. |
These developments highlight a clear trend towards more sustainable practices in the chemical industry, with a focus on reducing the environmental impact of producing valuable compounds like this compound.
Future Research Directions and Emerging Paradigms in Diethyl Dipropylmalonate Research
Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The traditional synthesis of diethyl dipropylmalonate via the malonic ester synthesis is effective but often necessitates strong bases and can be prone to side reactions, including the formation of mono-alkylated byproducts. A major thrust of current research is the development of advanced catalytic systems that offer superior control over the reaction, leading to higher yields, milder reaction conditions, and improved selectivity, particularly with respect to achieving high enantioselectivity for chiral derivatives.
Phase-transfer catalysis (PTC) has emerged as a powerful technique for the dialkylation of malonic esters. This methodology facilitates the reaction between the water-soluble base and the organic-soluble malonate ester, often leading to enhanced reaction rates and yields. Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide (TBAB), are commonly employed as phase-transfer catalysts. The use of solid bases like potassium carbonate or cesium carbonate under PTC conditions, sometimes augmented by microwave irradiation, can further enhance the efficiency of the dipropylation of diethyl malonate.
A particularly exciting frontier is the development of chiral phase-transfer catalysts for the asymmetric synthesis of α,α-dialkylmalonates. This is crucial for accessing enantiomerically pure compounds, which are of significant interest in the pharmaceutical and agrochemical industries. Binaphthyl-modified chiral quaternary ammonium salts have shown remarkable success in this area, affording α,α-dialkylmalonates in high chemical yields (up to 99%) and with excellent enantioselectivities (up to 98% ee) for various alkyl halides. whiterose.ac.uknih.gov While direct enantioselective synthesis of this compound using this method has not been extensively detailed, the high efficiencies achieved for other dialkylated malonates strongly suggest its potential.
Table 1: Comparison of Catalytic Systems for Dialkylation of Malonic Esters
| Catalyst Type | Example Catalyst | Key Advantages | Potential for this compound Synthesis |
|---|---|---|---|
| Phase-Transfer Catalyst (PTC) | Tetrabutylammonium Bromide (TBAB) | Enhanced reaction rates, milder conditions, improved yields. | High potential for efficient dipropylation. |
| Chiral PTC | (S,S)-3,4,5-Trifluorophenyl-NAS Bromide | High enantioselectivity (up to 98% ee) for α,α-dialkylmalonates. | Promising for the synthesis of chiral dipropylmalonate derivatives. |
| Nanoparticle Catalyst | Tungsten Oxide Nanoparticles | Green chemistry principles, potential for recyclability. | An emerging area with potential for sustainable synthesis. |
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch processing to continuous flow manufacturing represents a paradigm shift in chemical synthesis, offering significant advantages in terms of safety, scalability, and process control. The integration of flow chemistry for the synthesis of this compound is a promising area of future research. Continuous-flow methodologies are considered an innovation hotspot for malonic ester synthesis, and patents have been filed for the continuous production of C-alkylated malonic acid diesters.
A continuous flow setup for the synthesis of this compound would typically involve pumping the reactants (diethyl malonate, a base, and propyl halide) through a heated reactor coil. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to improved yields and selectivity, minimizing the formation of the mono-propylated intermediate. Furthermore, the enhanced heat and mass transfer in microreactors can significantly accelerate the reaction, leading to higher throughput. The combination of continuous flow with microwave irradiation is another promising avenue for scaling up the synthesis.
Automated synthesis platforms offer another layer of sophistication, enabling the sequential and controlled addition of reagents, which is ideal for the two-step alkylation required for this compound. An automated system can precisely dispense the first equivalent of base and propyl halide, allow the reaction to proceed to completion, and then introduce the second equivalents for the final dipropylation. Such systems, often integrated with real-time reaction monitoring techniques like online IR spectroscopy, allow for rapid optimization of reaction conditions and can handle multi-step processes that include in-line work-up and purification. acs.org This not only accelerates the research and development phase but also enhances the reproducibility and reliability of the synthesis.
Discovery of New Reactivity Modes and Synthetic Transformations
While this compound is primarily known as a precursor to 2,2-dipropylmalonic acid and its derivatives through hydrolysis and decarboxylation, future research is aimed at uncovering novel reactivity modes that expand its synthetic utility. The inherent functionality of the molecule, with its two ester groups and the quaternary carbon center, presents opportunities for transformations that go beyond the classical malonic ester synthesis pathway.
One area of exploration is the development of decarboxylative functionalization reactions. Instead of simple decarboxylation to a carboxylic acid, research is focusing on methods to replace one of the carboxylate groups (after hydrolysis) with other functional groups directly. This could involve, for example, palladium-catalyzed decarboxylative cross-coupling reactions to introduce aryl, vinyl, or alkynyl groups, thus creating more complex molecular architectures from a simple starting material.
Another emerging area is the exploration of C-C bond cleavage reactions. While generally considered a stable compound, under specific catalytic conditions, it might be possible to selectively cleave one of the propyl groups or even one of the ester groups to generate reactive intermediates. Transition metal-mediated C-C bond activation could potentially enable the transformation of this compound into a range of other valuable compounds, although this remains a challenging and largely unexplored area for this specific molecule.
Furthermore, the development of new synthetic transformations that utilize the intact this compound scaffold is of interest. This could include its use as a sterically hindered nucleophile in conjugate addition reactions or as a building block in the synthesis of complex heterocyclic systems where the dipropyl-substituted quaternary center imparts specific conformational properties to the target molecule.
Biocatalytic Approaches and Chemoenzymatic Synthesis of Malonate Derivatives
The use of enzymes as catalysts in organic synthesis offers significant advantages in terms of selectivity, mild reaction conditions, and environmental compatibility. While the direct biocatalytic synthesis of this compound through, for example, enzyme-catalyzed alkylation of diethyl malonate is not yet established, the broader field of biocatalysis offers exciting prospects for the synthesis and transformation of malonate derivatives.
Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully employed in the synthesis of malonate-containing polymers through the polycondensation of malonate diesters with diols. whiterose.ac.uknih.gov This demonstrates the ability of enzymes to recognize and process malonate structures. Future research could focus on engineering enzymes, or discovering new ones from microbial sources, that can catalyze the C-alkylation of malonic esters with high efficiency and stereoselectivity.
Another promising avenue is the chemoenzymatic synthesis of malonate derivatives. This approach combines the strengths of both traditional chemical synthesis and biocatalysis. For instance, this compound could be synthesized chemically, followed by an enzyme-catalyzed selective transformation of one of the ester groups. Lipases have been shown to catalyze the mono-aminolysis of diethyl malonate to produce malonic monoamide esters, showcasing their ability to differentiate between the two ester functionalities. researchgate.net A similar selective hydrolysis of one ester group of this compound would yield a valuable chiral building block, a monoacid monoester, which is a versatile intermediate for the synthesis of pharmaceuticals and other fine chemicals.
The development of such biocatalytic and chemoenzymatic routes would not only provide access to novel malonate derivatives but would also align with the growing demand for more sustainable and "green" chemical manufacturing processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
